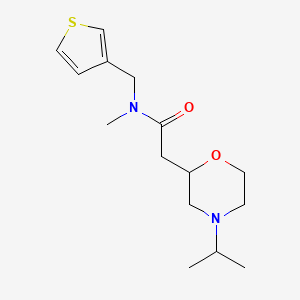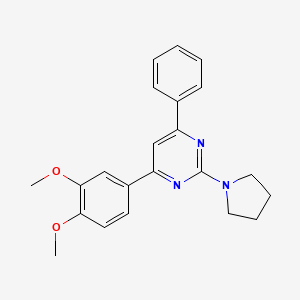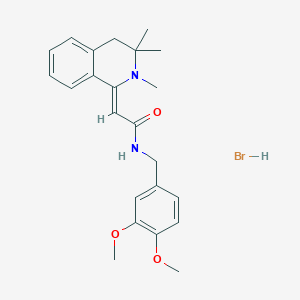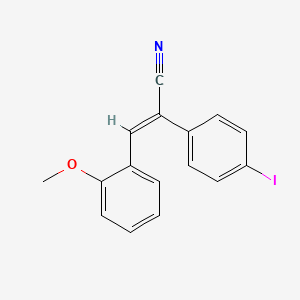
2-(4-fluorophenyl)-5-(2-nitrophenyl)-2,4-pentadienenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-fluorophenyl)-5-(2-nitrophenyl)-2,4-pentadienenitrile, also known as FNPD, is a chemical compound that has gained interest in scientific research due to its potential applications in various fields. FNPD is a conjugated molecule with a nitrile group, which makes it a versatile compound that can be used in different reactions.
Wirkmechanismus
The mechanism of action of 2-(4-fluorophenyl)-5-(2-nitrophenyl)-2,4-pentadienenitrile as an anticancer agent is not fully understood, but it is believed to involve the inhibition of tubulin polymerization. Tubulin is a protein that plays a crucial role in cell division, and its inhibition can lead to the arrest of the cell cycle and apoptosis. This compound has been shown to inhibit tubulin polymerization in vitro and in vivo, and it has exhibited anticancer activity against different cancer cell lines.
Biochemical and physiological effects
This compound has been shown to have low toxicity and good biocompatibility, which makes it a promising compound for medicinal applications. In vitro studies have shown that this compound can induce apoptosis in cancer cells, and it has also been shown to inhibit the migration and invasion of cancer cells. In vivo studies have shown that this compound can inhibit tumor growth in animal models without causing significant toxicity.
Vorteile Und Einschränkungen Für Laborexperimente
2-(4-fluorophenyl)-5-(2-nitrophenyl)-2,4-pentadienenitrile has several advantages for lab experiments, such as its ease of synthesis, low toxicity, and versatility. However, this compound also has some limitations, such as its limited solubility in water and some organic solvents, which can affect its bioavailability and efficacy. This compound also requires further studies to determine its pharmacokinetics and pharmacodynamics.
Zukünftige Richtungen
2-(4-fluorophenyl)-5-(2-nitrophenyl)-2,4-pentadienenitrile has several potential future directions for research, such as its application as a fluorescent probe for bioimaging, its use as a precursor for the synthesis of new materials, and its investigation as a potential therapeutic agent for other diseases beyond cancer. This compound can also be modified to improve its solubility and efficacy, and its toxicity and pharmacokinetics can be further studied to determine its safety and efficacy in humans.
Conclusion
In conclusion, this compound is a versatile compound that has gained interest in scientific research due to its potential applications in different fields. This compound can be synthesized using the Knoevenagel condensation reaction, and it has been studied for its potential as an anticancer agent. This compound has low toxicity and good biocompatibility, and it has several advantages and limitations for lab experiments. This compound has several potential future directions for research, and it requires further studies to determine its safety and efficacy in humans.
Synthesemethoden
2-(4-fluorophenyl)-5-(2-nitrophenyl)-2,4-pentadienenitrile can be synthesized using different methods, but the most common one is the Knoevenagel condensation reaction. This reaction involves the reaction of an aldehyde or ketone with a malononitrile or cyanoacetate in the presence of a base catalyst. In the case of this compound, 4-fluorobenzaldehyde and 2-nitrobenzaldehyde are used as the aldehyde sources, and malononitrile is used as the cyano source. The reaction takes place in a solvent such as ethanol or methanol, and the product is purified using column chromatography.
Wissenschaftliche Forschungsanwendungen
2-(4-fluorophenyl)-5-(2-nitrophenyl)-2,4-pentadienenitrile has been studied for its potential applications in different fields such as organic synthesis, material science, and medicinal chemistry. In organic synthesis, this compound can be used as a building block for the synthesis of other compounds. In material science, this compound can be used as a precursor for the synthesis of fluorescent dyes and polymers. In medicinal chemistry, this compound has been studied for its potential as an anticancer agent.
Eigenschaften
IUPAC Name |
(2E,4E)-2-(4-fluorophenyl)-5-(2-nitrophenyl)penta-2,4-dienenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11FN2O2/c18-16-10-8-13(9-11-16)15(12-19)6-3-5-14-4-1-2-7-17(14)20(21)22/h1-11H/b5-3+,15-6- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEQHCRHFAIGYNT-VLVOFSMPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC=C(C#N)C2=CC=C(C=C2)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/C=C(/C#N)\C2=CC=C(C=C2)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-{2-[2-(4-chlorophenyl)morpholin-4-yl]-2-oxoethyl}phenol](/img/structure/B5363135.png)


![methyl 5-{[3-(2-nitrovinyl)-1H-indol-1-yl]methyl}-2-furoate](/img/structure/B5363159.png)

![ethyl 2-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzylidene}-7-methyl-5-(4-methylphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5363180.png)


![N-(4-isopropoxy-3-methoxybenzyl)-2,8-diazaspiro[4.5]decane-3-carboxamide dihydrochloride](/img/structure/B5363209.png)
![[(4-{[5-(4-morpholinylmethyl)-3-isoxazolyl]carbonyl}-2-morpholinyl)methyl]amine dihydrochloride](/img/structure/B5363219.png)



![(3aR*,7aS*)-2-[4-methoxy-3-(4-morpholinyl)benzoyl]-2,3,3a,4,7,7a-hexahydro-1H-isoindole](/img/structure/B5363237.png)